molecular formula C14H19NO4 B510365 5-[(4-Methoxyphenyl)amino]-3,3-dimethyl-5-oxopentanoic acid CAS No. 736970-68-6

5-[(4-Methoxyphenyl)amino]-3,3-dimethyl-5-oxopentanoic acid

Cat. No. B510365
M. Wt: 265.3g/mol
InChI Key: YFZMSFCXZKTLGQ-UHFFFAOYSA-N
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Description

The compound “5-[(4-Methoxyphenyl)amino]-3,3-dimethyl-5-oxopentanoic acid” is an organic compound containing a carboxylic acid group (-COOH), an amine group (-NH2), and a methoxy group (-OCH3). The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable amine with a carboxylic acid or its derivative. The methoxyphenyl group could potentially be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the carboxylic acid, amine, and methoxy groups would likely have a significant impact on the compound’s overall structure .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, including acid-base reactions due to the presence of the carboxylic acid and amine groups, and substitution reactions involving the methoxyphenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid and amine groups could potentially make the compound soluble in water .

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. These properties would need to be evaluated through appropriate testing .

Future Directions

Future research on this compound could potentially involve further exploration of its chemical properties and potential uses. This could include studies to determine its reactivity, stability, and biological activity .

properties

IUPAC Name

5-(4-methoxyanilino)-3,3-dimethyl-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,9-13(17)18)8-12(16)15-10-4-6-11(19-3)7-5-10/h4-7H,8-9H2,1-3H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZMSFCXZKTLGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)NC1=CC=C(C=C1)OC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Methoxyphenyl)amino]-3,3-dimethyl-5-oxopentanoic acid

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